molecular formula C28H26N4O3S B11292064 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11292064
M. Wt: 498.6 g/mol
InChI Key: TUGMBXMQOUYJLY-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic acetamide derivatives featuring a pyrido[4,3-d]pyrimidin-4-one core. Key structural elements include:

  • A 6-benzyl substituent on the hexahydropyrido-pyrimidinone ring, which may enhance lipophilicity and influence receptor binding.
  • A thioether linkage (-S-) at position 2, connecting the core to an acetamide moiety.

Such derivatives are frequently explored for pharmacological applications, including kinase inhibition or antimicrobial activity, though specific biological data for this compound remains unreported in the provided evidence .

Properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34)

InChI Key

TUGMBXMQOUYJLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrido[4,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The benzyl group is then introduced via alkylation, followed by the attachment of the phenoxyphenylacetamide moiety through amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Scientific Research Applications

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several pyrimidinone and acetamide derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and synthesis routes:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight Substituents (Core + Side Chains) Melting Point (°C) Key Structural Differences
Target Compound C₂₉H₂₇N₃O₃S 515.6* 6-benzyl, 4-phenoxyphenyl Not reported Pyrido[4,3-d]pyrimidinone core, thioether linkage
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₇H₂₈N₃O₃S₂ 514.7 3-(4-ethoxyphenyl), 4-methylphenyl Not reported Benzothieno-pyrimidinone core, ethoxy group
N-(4-Acetamidophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₅FN₄O₃S 504.5 4-fluorobenzyl, 4-acetamidophenyl Not reported Fluorobenzyl substitution, acetamidophenyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (Compound 5.15) C₁₉H₁₈N₃O₃S 376.4 4-methylpyrimidinone, 4-phenoxyphenyl 224–226 Simpler dihydropyrimidinone core
2-[(3-Ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide C₂₆H₂₅N₃O₃S₂ 491.6 3-ethyl, benzothieno ring, 4-phenoxyphenyl Not reported Benzothieno ring, ethyl substituent

*Calculated based on formula.

Key Observations:

Compound 5.15 uses a simpler 1,6-dihydropyrimidin-4-one core, reducing ring saturation and possibly increasing reactivity.

Substituent Effects: The 4-phenoxyphenyl group in the target and enhances lipophilicity compared to the 4-methylphenyl group in or 4-acetamidophenyl in . Fluorine substitution (e.g., 4-fluorobenzyl in ) may improve metabolic stability and membrane permeability versus the target’s benzyl group.

Synthesis Routes: These compounds are typically synthesized via thioether coupling between a thiol-containing pyrimidinone and a halogenated acetamide derivative, as seen in for analogous structures.

Physicochemical Properties :

  • Melting points for analogs range from 196–230°C , suggesting high crystallinity. The absence of data for the target compound implies further experimental characterization is needed.

Research Implications

  • Biological Activity: While none of the evidence provides direct bioactivity data for the target compound, structurally related analogs (e.g., ) are often screened for kinase inhibition or antimicrobial properties due to their heterocyclic cores.
  • SAR Insights: The 4-phenoxyphenyl group’s electron-rich aromatic system may enhance π-π stacking in target binding, whereas the thioether linkage could facilitate hydrogen bonding or redox interactions.

Biological Activity

The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Hexahydropyrido[4,3-d]pyrimidine core : This heterocyclic framework is known for its diverse biological activities.
  • Thioether linkage : The presence of sulfur in the structure may contribute to its reactivity and biological interactions.
  • Phenoxyphenyl acetamide moiety : This segment may enhance the lipophilicity and receptor binding affinity of the compound.

Anticancer Properties

Research indicates that derivatives of pyrido[4,3-d]pyrimidine exhibit significant anticancer activity. A study evaluating similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • In vitro studies showed that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically:

  • MAO-B Inhibition : Compounds with related structures have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine .

Antioxidant Activity

Antioxidant properties are critical for compounds targeting oxidative stress-related diseases:

  • Oxidative Stress Reduction : Similar compounds have demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models .

The biological activity of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can be attributed to:

  • Receptor Binding : The phenoxy group may enhance binding to specific receptors involved in signaling pathways related to cancer and neuroprotection.
  • Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and efficacy.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may modulate critical signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have investigated compounds structurally related to 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide:

  • Study on Neuroprotective Effects :
    • A study highlighted a derivative with similar structural features demonstrating neuroprotective effects in models of Parkinson's disease by inhibiting MAO-B and reducing neuroinflammation .
  • Anticancer Efficacy Assessment :
    • Another investigation revealed that a closely related compound exhibited significant anticancer activity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents .

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